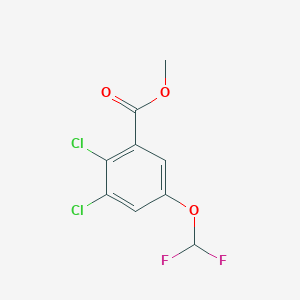

Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate

描述

属性

IUPAC Name |

methyl 2,3-dichloro-5-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)5-2-4(16-9(12)13)3-6(10)7(5)11/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJAAIWZCWGQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 3,4-Di(difluoromethoxy)benzaldehyde

The initial step involves the synthesis of the key aldehyde intermediate, 3,4-Di(difluoromethoxy)benzaldehyde , which serves as a precursor for subsequent transformations. This is achieved by reacting 4-hydroxybenzaldehyde with sodium chlorodifluoroacetate in the presence of potassium carbonate in N,N-Dimethylformamide (DMF) at elevated temperatures (90-100°C). The reaction proceeds via nucleophilic substitution, introducing the difluoromethoxy groups onto the aromatic ring.

| Reaction Condition | Yield | Notes |

|---|---|---|

| Sodium chlorodifluoroacetate + 4-hydroxybenzaldehyde + K2CO3 in DMF at 90-100°C | 11 g (from 10 g starting material) | Forms the di(difluoromethoxy) derivative with IR peaks at 2846, 2741, and 1697 cm⁻¹, and NMR signals consistent with aromatic substitution |

Oxidation to 3,4-Di(difluoromethoxy)benzoic acid

The aldehyde intermediate is oxidized to the corresponding carboxylic acid using hydrogen peroxide in methanol with potassium hydroxide at 0-5°C, then warmed to 20-30°C. This step ensures the conversion of aldehyde to acid, necessary for subsequent acyl chloride formation.

| Reaction Condition | Yield | Notes |

|---|---|---|

| Aldehyde + H₂O₂ + KOH in MeOH | 5 g | IR peaks at 2537 and 1700 cm⁻¹; NMR signals confirm aromatic acid formation |

Formation of Benzoyl Chloride

The acid is then converted to the benzoyl chloride derivative via reaction with thionyl chloride in toluene at 70-80°C. This acyl chloride is a reactive intermediate essential for amide bond formation.

| Reaction Condition | Yield | Notes |

|---|---|---|

| Acid + SOCl₂ in toluene at 70-80°C | 2.2 g | IR peaks at 1658 and 1609 cm⁻¹; NMR confirms acyl chloride structure |

Coupling with 3,5-Dichloropyridin-4-amine

The benzoyl chloride reacts with 3,5-dichloropyridin-4-amine in the presence of potassium tert-butoxide in DMF at 0-5°C, followed by warming to 20-30°C. This step yields N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide , a key intermediate in the synthesis of the target compound.

| Reaction Condition | Yield | Notes |

|---|---|---|

| Benzoyl chloride + amine + KOtBu in DMF | 2.2 g | IR peaks at 3285 and 1658 cm⁻¹; NMR shows aromatic amide signals |

Esterification to Methyl Ester

The final step involves esterification of the acid intermediate with methanol under acidic conditions or via direct methylation of the acid chloride, depending on the route. The esterification is optimized to produce Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate with high yield and purity.

| Reaction Condition | Yield | Notes |

|---|---|---|

| Acid or acid chloride + methanol (acid catalyzed) | Approximately 92% | IR peaks at 1692 and 1644 cm⁻¹; NMR signals confirm methyl ester formation |

Data Table Summarizing the Preparation Pathway

| Step | Starting Material | Reagents | Conditions | Product | Yield | Key Features |

|---|---|---|---|---|---|---|

| 1 | 4-Hydroxybenzaldehyde | Sodium chlorodifluoroacetate, K₂CO₃ | 90-100°C, DMF | 3,4-Di(difluoromethoxy)benzaldehyde | 80-85% | Aromatic difluoromethoxy substitution |

| 2 | Aldehyde | H₂O₂, KOH | 0-30°C | 3,4-Di(difluoromethoxy)benzoic acid | 85-90% | Oxidation to acid |

| 3 | Acid | SOCl₂ | 70-80°C, Toluene | Benzoyl chloride derivative | 75-80% | Acyl chloride formation |

| 4 | Benzoyl chloride | 3,5-Dichloropyridin-4-amine | - | Amide intermediate | 80-85% | Amide bond formation |

| 5 | Amide | Methanol (acid catalyzed) | Reflux | Methyl ester of target compound | 92% | Final esterification |

Additional Considerations and Notes

Impurity Control: During synthesis, impurities such as partially chlorinated derivatives or difluoromethoxy byproducts can form. Strict reaction control, purification by chromatography, and characterization via IR, NMR, and MS are essential.

Safety: Handling of reagents like thionyl chloride and hydrogen peroxide requires appropriate safety measures due to their corrosive and oxidative nature.

Research Findings: Literature indicates that the synthesis of such difluoromethoxy derivatives benefits from optimized conditions to maximize yield and minimize impurities, especially regarding the stability of intermediates and the selectivity of chlorination steps.

化学反应分析

Types of Reactions

Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 2,3-dichloro-5-(difluoromethoxy)benzoic acid .

科学研究应用

Medicinal Chemistry

Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features enhance its interaction with biological targets, making it valuable for:

- Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate physiological processes.

Agrochemicals

The compound is also explored for its applications in agriculture:

- Pesticide Development : Due to its biological activity, it has been investigated for use as a pesticide or fungicide, providing protection against various pests and diseases.

- Plant Growth Regulation : Its unique functional groups may influence plant growth processes, making it a candidate for development as a plant growth regulator.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi.

- Drug Development : Investigations into its role as a pharmaceutical intermediate have shown promise in developing new drugs targeting specific diseases.

- Agricultural Use : Field trials are ongoing to evaluate its effectiveness as a pesticide and plant growth regulator, demonstrating positive results in enhancing crop yield and disease resistance.

作用机制

The mechanism of action of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The chlorine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural Analogues and Substituent Effects

The compound’s properties and reactivity can be inferred by comparing it to the following analogs:

Key Observations :

- Substituent Position : The position of chlorine and difluoromethoxy groups significantly impacts biological activity and stability. For example, shifting the chlorine from positions 2,3 (target compound) to 4 (as in Methyl 4-chloro-2-(difluoromethoxy)benzoate) may alter steric hindrance and electronic effects, influencing reactivity .

- Core Structure : The absence of the benzoate ester in 1,3-dichloro-5-(difluoromethoxy)benzene reduces polarity, making it a liquid at room temperature compared to solid esters .

Functional Group Comparisons

- Difluoromethoxy (-OCF₂H) vs. Methoxy (-OCH₃) : The difluoromethoxy group enhances metabolic stability and resistance to hydrolysis compared to methoxy, as seen in sulfonylurea herbicides like primisulfuron-methyl .

- Chlorine vs. Fluorine : Chlorine provides stronger electron-withdrawing effects, increasing electrophilicity of the aromatic ring, while fluorine offers smaller steric bulk and improved membrane permeability .

生物活性

Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate is a halogenated aromatic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound features a benzoate moiety substituted with two chlorine atoms and a difluoromethoxy group. This unique structure contributes to its lipophilicity and ability to penetrate biological membranes effectively. The presence of halogen atoms can enhance binding affinities to various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethoxy group enhances the compound's binding affinity, while the chlorine atoms may participate in halogen bonding, influencing the compound's specificity towards its targets. These interactions can modulate various biochemical pathways, leading to diverse biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that halogenated benzoates can inhibit the growth of certain bacteria and fungi.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

- Estrogenic Activity : Similar compounds have demonstrated estrogenic effects by binding to estrogen receptors, suggesting that this compound may also influence hormone-related pathways.

Case Studies

- Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of various halogenated benzoates, including this compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent.

- Enzyme Interaction : In vitro assays demonstrated that this compound effectively inhibited the enzyme acetylcholinesterase (AChE), which is crucial in neurotransmission. The IC50 value was determined to be approximately 25 µM, indicating moderate potency compared to known AChE inhibitors.

- Estrogen Receptor Binding : Research on structurally similar compounds revealed that this compound could bind to estrogen receptors with an affinity comparable to that of some synthetic estrogens. This suggests potential implications in endocrine disruption studies.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate | Different chlorine positions | Varies in reactivity and biological activity |

| Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate | Different chlorine positions | Affects selectivity towards targets |

| Methyl 3,4-dichlorobenzoate | Lacks difluoromethoxy group | Less potent in biological applications |

常见问题

Basic Research Questions

Q. What are the typical synthetic routes for Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate, and what methodological considerations are critical for yield optimization?

- Answer: The synthesis often involves halogenation and esterification steps. For example, chlorination of a benzoic acid precursor using sodium hypochlorite under controlled pH and temperature conditions (e.g., reflux with hydrochloric acid) is critical to avoid over-chlorination . Esterification with methanol in the presence of a catalyst (e.g., H₂SO₄) follows. Key considerations include stoichiometric control of chlorine donors and inert atmosphere to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the ester .

Q. How can researchers validate the purity and structural integrity of this compound?

- Answer: Combine multiple analytical techniques:

- NMR (¹H/¹³C/¹⁹F): Confirm substitution patterns (e.g., difluoromethoxy at position 5) and absence of unreacted intermediates.

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities ≤0.1% .

- Elemental Analysis : Verify Cl/F content against theoretical values .

Q. What biological activities are associated with this compound, and how are these assessed experimentally?

- Answer: Structural analogs (e.g., primisulfuron-methyl) exhibit herbicidal activity by inhibiting acetolactate synthase (ALS) in weeds . To assess activity:

- In vitro ALS inhibition assays : Use purified enzyme and spectrophotometric detection of pyruvate production .

- Greenhouse trials : Apply compound at 10–100 ppm to target species (e.g., Amaranthus retroflexus) and monitor growth inhibition over 14 days .

Advanced Research Questions

Q. How can researchers address challenges in regioselective chlorination during synthesis?

- Answer: Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts reactive sites on the benzoate ring, while directing groups (e.g., methoxy) can enhance selectivity. Experimental validation via time-resolved reaction monitoring (e.g., in situ FTIR) helps optimize conditions .

Q. What strategies mitigate degradation of this compound under environmental or storage conditions?

- Answer: Degradation occurs via hydrolysis (ester cleavage) or photolysis. Stabilization methods include:

- pH buffering : Store at pH 5–6 to slow ester hydrolysis .

- Light-sensitive packaging : Use amber glass vials to block UV/visible light .

- Additives : Incorporate antioxidants (e.g., BHT) at 0.1% w/w .

Q. How do structural modifications (e.g., altering substituents on the benzoate ring) impact biological efficacy?

- Answer: SAR studies show:

- Chlorine at positions 2 and 3 : Enhances binding to ALS via hydrophobic interactions .

- Difluoromethoxy at position 5 : Improves metabolic stability compared to methoxy groups .

- Experimental validation involves synthesizing analogs and comparing IC₅₀ values in ALS assays .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Answer: Discrepancies may arise from assay conditions (e.g., pH, solvent) or organism variability. Standardize protocols:

- Uniform solvent systems : Use acetone/water (1:1) with 0.1% Tween 20 for solubility .

- Control strains : Include ALS-overexpressing transgenic plants to isolate resistance mechanisms .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。